molecular formula C9H12N2O B1267911 N-[(4-aminophenyl)methyl]acetamide CAS No. 99362-10-4

N-[(4-aminophenyl)methyl]acetamide

Cat. No.: B1267911
CAS No.: 99362-10-4
M. Wt: 164.2 g/mol
InChI Key: QYQYMVAVTKTFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-aminophenyl)methyl]acetamide is an organic molecule of interest due to its unique combination of functional groups. Its structure, featuring a primary aromatic amine, a methylene (B1212753) bridge, and an acetamide (B32628) group, makes it a versatile building block and a subject of study in chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-aminophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQYMVAVTKTFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99362-10-4
Record name N-[(4-aminophenyl)methyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for N 4 Aminophenyl Methyl Acetamide and Analogous Structures

Strategies for Carbon-Nitrogen Bond Formation in Aromatic Amine Synthesis

A fundamental step in the synthesis of N-[(4-aminophenyl)methyl]acetamide is the generation of the primary aromatic amine functionality. This is most commonly achieved through the reduction of a corresponding nitroaromatic precursor.

Reductive Transformations of Nitroaromatic Precursors (e.g., N-(4-nitrophenyl)methylacetamide)

The conversion of the nitro group in precursors like N-(4-nitrophenyl)acetamide or the analogous N-(4-nitrophenyl) acetamide (B32628) into an amino group is a critical transformation. researchgate.net This reduction is one of the most significant reactions for aromatic compounds and can be accomplished through various methods, including catalytic hydrogenation and metal-acid reductions. researchgate.netchemicalbook.com

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and the clean nature of the process. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. mdpi.com The reaction typically involves stirring the nitro compound with the Pd/C catalyst in a suitable solvent under a hydrogen atmosphere. For instance, the reduction of N-(4-nitrobenzyl)acetamide can be achieved using a catalytic amount of Raney Nickel, a different but also highly effective hydrogenation catalyst, in tetrahydrofuran (B95107) (THF) under a hydrogen atmosphere at room temperature for 16 hours, resulting in a quantitative yield of N-(4-aminobenzyl)acetamide. chemicalbook.com

While highly effective, the activity of catalysts like Pd/C can sometimes lead to poor selectivity in complex molecules. mdpi.com The choice of solvent can also significantly impact the reaction's yield. Studies on the hydrogenation of nitrobenzene (B124822) have shown that polar protic solvents like isopropanol (B130326), ethanol (B145695), and methanol (B129727) can facilitate the reaction, whereas non-polar solvents such as toluene (B28343) may result in no product formation. researchgate.net The pressure of hydrogen gas is another critical parameter; while some hydrogenations proceed at atmospheric pressure, reducing stable aromatic systems may require significantly elevated pressures and temperatures. chemicalbook.comyoutube.com

Table 1: Catalytic Hydrogenation of Nitroaromatic Precursors
PrecursorCatalystSolventConditionsProductYieldReference
N-(4-nitrobenzyl)acetamideRaney NiTHFH₂ (1 atm), RT, 16hN-(4-aminobenzyl)acetamide100% chemicalbook.com
m-nitrobenzylamineRaney NiTHFH₂ (30-35 kg/cm ²G), 40-50°C, 2hm-aminobenzylamine87.6% google.com
m-nitrobenzylamine5% Pd/C90% Isopropanol/Water, HClH₂, 23-35°C, 3hm-aminobenzylamine81% google.com
NitrobenzenePd@Co/C-SiO₂-NH₂IsopropanolH₂ (1 atm), RT, 2.5hAniline (B41778)>99% researchgate.net

A classic and robust method for the reduction of aromatic nitro compounds involves the use of metals in an acidic medium. researchgate.netwikipedia.org Iron (Fe) or zinc (Zn) powders are frequently used in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid. researchgate.netchemicalbook.com This method is particularly useful for its cost-effectiveness and broad applicability.

In a typical procedure for the synthesis of the analogous N-(4-aminophenyl) acetamide, the starting material, N-(4-nitrophenyl) acetamide, is treated with iron powder and a dilute acid. chemicalbook.com The reaction proceeds via a series of single electron transfers from the metal surface to the nitro group, which is progressively protonated and reduced to the amine. A study on the reduction of 4-nitroacetophenone showed that a tin and hydrochloric acid (Sn/HCl) system effectively reduced the nitro group without affecting the carbonyl group, demonstrating the chemoselectivity of these systems. scispace.com Similarly, a zinc and ammonium (B1175870) chloride (Zn/NH4Cl) system is another known combination for this type of reduction. scispace.com

Table 2: Metal-Acid Reduction of Nitroaromatic Compounds
Nitro CompoundMetalAcid/MediumKey ConditionsProductYieldReference
N-(4-nitrophenyl) acetamideIron (Fe)Acetic AcidHeatingN-(4-aminophenyl) acetamideNot specified chemicalbook.com
N-(4-nitrophenyl) acetamideZinc (Zn)AcidNot specifiedN-(4-aminophenyl) acetamideNot specified researchgate.net
4-nitroacetophenoneTin (Sn)HClNot specified4-aminoacetophenone46.3% scispace.com
4-nitroacetophenoneZinc (Zn)NH₄ClAqueous medium4-aminoacetophenone25% scispace.com

Nucleophilic Acyl Substitution for Acetamide Formation

The acetamide group (-NHCOCH₃) in this compound is typically formed via a nucleophilic acyl substitution reaction. This involves the reaction of an amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). guidechem.comgoogle.com For the synthesis of the target molecule, this step could theoretically be performed either before or after the reduction of the nitro group.

A common route involves the acetylation of the precursor that already contains the aminomethyl group, such as 4-aminobenzylamine (B48907). nih.govsigmaaldrich.com Alternatively, a precursor like 4-nitrobenzylamine (B181301) can be acetylated first to form N-(4-nitrobenzyl)acetamide, which is then subjected to reduction. chemicalbook.com The reaction of an amine with an acyl chloride, like acetyl chloride, is vigorous and often carried out in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. mdpi.comgoogle.com Similarly, acetic anhydride is a widely used reagent for preparing N-substituted acetamides from amines. google.com

Approaches for Incorporating the Methylene (B1212753) Bridge within the Molecular Scaffold

A key structural feature of this compound is the methylene (-CH₂-) bridge connecting the aromatic ring to the acetamide nitrogen. The synthetic strategy must therefore account for the introduction of this moiety. A common approach is to start with a precursor that already contains the benzylamine (B48309) framework.

For example, the synthesis can commence with 4-nitrobenzylamine or its hydrochloride salt. guidechem.comrsc.orglookchem.com This starting material can be acetylated to form N-(4-nitrobenzyl)acetamide. Subsequent reduction of the nitro group then yields the final product. The 4-nitrobenzylamine itself can be synthesized from precursors like 4-nitrobenzyl chloride or 4-nitrobenzaldehyde. lookchem.com

An alternative, multi-step approach involves building the structure from a simpler starting material. A patented method describes starting with N-methylbenzylamine, which first undergoes acetylation to protect the amine. This is followed by nitration of the aromatic ring, de-acetylation to free the amine, and finally, reduction of the nitro group to yield 4-amino-N-alkylbenzylamine. google.com This route demonstrates the flexibility in synthetic design, allowing for the construction of the desired scaffold through a sequence of protection, functionalization, and deprotection steps.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while ensuring the process is efficient and sustainable. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, reaction time, and the ratio of reactants. nih.gov

In catalytic hydrogenation, the catalyst loading and the choice of solvent are critical. For the reduction of nitrobenzene, polar protic solvents like isopropanol have been shown to be superior to non-polar solvents or even other polar solvents like ethanol and methanol, leading to quantitative yields. researchgate.net The reaction rate and efficiency can also be highly dependent on light intensity and temperature in photocatalytic reductions. nih.gov For metal-acid reductions, controlling the temperature is important to prevent side reactions, and the rate of addition of reagents can influence the outcome.

Purification methods are also integral to achieving high purity. Recrystallization is a common technique used to purify solid products like N-(4-nitrophenyl) acetamide, a key intermediate. jcbsc.org The choice of solvent system for recrystallization, such as a binary mixture of ethanol and water, can significantly affect the purity and yield of the crystallized product. jcbsc.org Chromatographic techniques, such as thin-layer chromatography (TLC) for monitoring reaction progress and column chromatography for purification, are also essential tools for optimizing the synthesis and isolation of the desired compound. chemicalbook.comjcbsc.org

Table 3: Factors for Optimization in Nitroarene Reduction
ParameterEffect on ReactionExample SystemReference
Solvent Influences catalyst activity and product yield. Polar protic solvents often favored.Hydrogenation of nitrobenzene using Pd-based catalyst. researchgate.net
Catalyst Type and loading affect reaction rate and selectivity.Comparison of different metal catalysts for nitro group reduction. scispace.com
Temperature Affects reaction rate; higher temperatures can lead to side products.Controlled temperature for exothermic nitration reactions. jcbsc.org
Reactant Ratio Molar equivalents of reducing agents (e.g., NaBH₄) impact conversion efficiency.Optimization of NaBH₄/Ni(OAc)₂ system for nitro reduction. orientjchem.org
Purification Method Recrystallization from specific solvent mixtures improves final product purity.Use of ethanol-water for crystallizing N-(4-nitrophenyl) acetamide. jcbsc.org

Temperature, Solvent, and Stoichiometry Control

The precise control of reaction parameters is crucial for the successful synthesis of this compound and its analogs. Temperature, solvent, and the stoichiometric ratio of reactants play a pivotal role in determining the reaction rate, yield, and selectivity.

A notable method for the chemoselective acylation of amines is the use of an aqueous medium. In a study on the mild and eco-friendly chemoselective acylation of amines, various amines were efficiently acylated using anhydrides in water with the addition of sodium bicarbonate. researchgate.netsemanticscholar.org This approach is particularly relevant for the synthesis of this compound from 4-aminobenzylamine, as it allows for the selective acylation of the more nucleophilic benzylamine group over the less reactive aniline moiety. The reaction proceeds smoothly at room temperature, eliminating the need for heating or cooling in many cases. The stoichiometry is a key factor, with the use of approximately 1.5 equivalents of acetic anhydride being optimal for the acetylation of the amine hydrochloride. semanticscholar.org The reaction is typically carried out by adding the anhydride to an aqueous solution of the amine hydrochloride, followed by the addition of a base like sodium bicarbonate to liberate the free amine for reaction. semanticscholar.org

In catalytic systems, such as the zirconium-catalyzed direct amidation of esters with amines, temperature control is also critical. For instance, the reaction of 4-aminobenzylamine with methyl benzoate (B1203000), an analogous amidation, was carried out at 110 °C. This elevated temperature is necessary to drive the catalytic cycle and achieve high conversion. The solvent of choice in this case was not explicitly stated for this specific reaction, but such amidations are often performed in non-protic organic solvents.

The stoichiometry in these catalytic reactions typically involves a slight excess of one of the reactants to ensure complete conversion of the limiting reagent. For the zirconium-catalyzed amidation, the ratio of amine to ester would be carefully controlled to maximize the yield of the desired amide.

The table below summarizes the reaction conditions for analogous acylation and amidation reactions, highlighting the importance of temperature, solvent, and stoichiometry.

PrecursorReagentSolventTemperatureStoichiometry (Reagent:Precursor)YieldReference
AnilineAcetic AnhydrideWaterRoom Temp.1.5:1High semanticscholar.org
BenzylamineBenzoic AnhydrideWaterRoom Temp.1:1High semanticscholar.org
4-Aminophenol (B1666318)Acetic AnhydrideWaterRoom Temp.1:1High (Selective N-acylation) semanticscholar.org
4-AminobenzylamineMethyl BenzoateNot specified110 °CNot specified85% Conversion

Role of Catalysts and Reagents in Reaction Efficiency

The choice of catalysts and reagents is fundamental to enhancing the efficiency and selectivity of the synthesis of this compound and its analogs. Traditional methods often rely on stoichiometric activating agents, which can generate significant waste. chemicalbook.com Modern approaches, however, increasingly focus on catalytic methods.

Zirconium-based catalysts have shown promise in direct amidation reactions. For example, Cp₂ZrCl₂ has been used to catalyze the amidation of methyl benzoate with 4-aminobenzylamine, achieving an 85% conversion. The oxophilic nature of zirconium is believed to facilitate the activation of the carbonyl group of the ester, making it more susceptible to nucleophilic attack by the amine. This catalytic approach avoids the use of harsh coupling reagents.

For the direct acetylation of aromatic amines, a process for reacting a solid aromatic amine with liquid acetic anhydride has been described. google.com This method, while not catalytic, relies on the careful control of reaction conditions to achieve high conversion. The reaction is exothermic, and temperature control is managed by the rate of acetic anhydride addition and reactor cooling. google.com

In the context of chemoselective acylation, the use of a simple base like sodium bicarbonate in an aqueous medium is highly effective. researchgate.netsemanticscholar.org It serves to neutralize the acid formed during the reaction and to liberate the free amine from its salt, thereby driving the reaction forward. This method is advantageous due to the low cost and environmental benignity of the reagent.

The table below provides an overview of different catalysts and reagents used in the synthesis of analogous amide structures.

Catalyst/ReagentPrecursor AmineAcylating/Amiding AgentKey AdvantagesReference
Cp₂ZrCl₂4-AminobenzylamineMethyl BenzoateCatalytic, high conversion
Sodium BicarbonateVarious AminesAcetic AnhydrideMild, eco-friendly, high chemoselectivity researchgate.netsemanticscholar.org
Acetic Anhydride (liquid)Solid Aromatic AminesAcetic AnhydrideDirect reaction, high purity product google.com

Green Chemistry Principles and Sustainable Synthetic Routes

The development of sustainable synthetic routes is a key focus in modern organic chemistry. For the synthesis of this compound and its analogs, several green chemistry principles can be applied to minimize environmental impact and improve safety.

One of the most significant green approaches is the use of water as a solvent. The chemoselective acylation of amines in an aqueous medium is an excellent example of this principle in action. researchgate.netsemanticscholar.org Water is non-toxic, non-flammable, and abundant, making it an ideal solvent for many reactions. This method also avoids the use of volatile organic compounds (VOCs), which are a major source of environmental pollution.

Another green strategy is the use of catalytic rather than stoichiometric reagents. Catalytic methods, such as the zirconium-catalyzed amidation, reduce waste by allowing a small amount of catalyst to facilitate a large number of reactions. chemicalbook.com This improves the atom economy of the process, a key metric in green chemistry.

The development of continuous-flow processes also represents a significant advancement in sustainable synthesis. A continuous-flow acetylation of benzylamine has been developed using acetonitrile (B52724) as the acetylating agent and alumina (B75360) as a catalyst. nih.gov This method is time and cost-efficient, utilizes a cheap and non-toxic Lewis acid catalyst, and employs a milder acetylating agent than traditional reagents like acetyl chloride or acetic anhydride. nih.gov Such a process could potentially be adapted for the synthesis of this compound, offering a scalable and sustainable manufacturing route.

Furthermore, the use of renewable feedstocks is a cornerstone of green chemistry. While not directly applied to the synthesis of this compound in the reviewed literature, the broader field is moving towards bio-based starting materials. The principles of green chemistry encourage the exploration of such alternatives to petroleum-derived precursors.

The table below highlights some green chemistry approaches relevant to the synthesis of this compound and its analogs.

Green Chemistry PrincipleSynthetic ApproachSpecific ExampleBenefitsReference
Use of Safer SolventsAcylation in aqueous mediumAcetylation of amines with acetic anhydride in waterAvoids VOCs, non-toxic, non-flammable researchgate.netsemanticscholar.org
CatalysisZirconium-catalyzed amidationCp₂ZrCl₂ catalyzed reaction of 4-aminobenzylamineReduces waste, improves atom economy
Process IntensificationContinuous-flow synthesisN-acetylation of benzylamine with acetonitrile over aluminaTime and cost-efficient, uses milder reagents nih.gov

Chemical Reactivity and Mechanistic Investigations of N 4 Aminophenyl Methyl Acetamide

Reactivity Profile of the Primary Aromatic Amine Functionality

The primary aromatic amine group is the most reactive site in the molecule for the reactions discussed. It strongly influences the reactivity of the benzene (B151609) ring and serves as a key nucleophilic center.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The primary amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution (EAS) reactions. By donating its lone pair of electrons into the benzene ring through resonance, it significantly increases the electron density of the ring, making it highly susceptible to attack by electrophiles. byjus.com This activation is directed specifically to the ortho and para positions relative to the amino group. In N-[(4-aminophenyl)methyl]acetamide, the para position is already occupied by the N-(acetamidomethyl) substituent. Therefore, incoming electrophiles are strongly directed to the two equivalent ortho positions (positions 2 and 6).

Common electrophilic aromatic substitution reactions are expected to proceed readily, often without the need for harsh catalysts that are required for less activated rings like benzene. scribd.com

Reaction Type Typical Reagents Expected Major Product
Halogenation Br₂ in H₂O or a non-polar solvent2,6-Dibromo-4-[(acetylamino)methyl]aniline
Nitration HNO₃/H₂SO₄ (controlled)2-Nitro-4-[(acetylamino)methyl]aniline
Sulfonation Fuming H₂SO₄3-Amino-4-[(acetylamino)methyl]benzenesulfonic acid

Note: The high reactivity of the aniline (B41778) ring can sometimes lead to multiple substitutions, as seen in the bromination of aniline which readily produces a tribromo derivative. byjus.com For this compound, disubstitution at the ortho positions is highly probable under standard halogenation conditions. Nitration requires careful control, as the strongly acidic conditions can protonate the amino group, forming an anilinium ion. This deactivates the ring and changes the directing effect to meta. To favor para (or in this case, ortho) substitution, the amino group is often protected via acetylation first, though in this molecule, a secondary amide is already present elsewhere. scribd.com

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amine makes it a strong nucleophile, enabling it to react with a wide variety of electrophilic species.

The primary amino group is expected to undergo facile acylation when treated with carboxylic acid derivatives such as acid chlorides or anhydrides. This reaction would convert the primary amine into a secondary amide. For instance, reaction with acetyl chloride in the presence of a base (like pyridine) would yield N-[4-(acetylamino)phenyl)methyl]acetamide.

Table of Expected Acylation Reactions

Acylating Agent Base/Catalyst Expected Product
Acetyl Chloride Pyridine (B92270) N-[4-(acetylamino)phenyl)methyl]acetamide
Acetic Anhydride (B1165640) Mild heat N-[4-(acetylamino)phenyl)methyl]acetamide

This transformation is a standard method for protecting amino groups or for synthesizing more complex amides. ijarsct.co.in

The primary amine of this compound can be alkylated by reacting it with alkyl halides. This reaction typically proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. The initial reaction produces a secondary amine. However, the resulting secondary amine is often more nucleophilic than the starting primary amine, which can lead to over-alkylation and the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt, especially if an excess of the alkylating agent is used.

Controlling the reaction to selectively yield the mono-alkylated product can be challenging but may be achieved by using a large excess of the initial amine.

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically occurs under mild acidic catalysis, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

The reaction of this compound with an aldehyde, such as benzaldehyde, would proceed as follows:

Nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde.

Proton transfer to form a carbinolamine intermediate.

Acid-catalyzed elimination of water to form the final imine product.

The resulting Schiff base would be N-[(4-{[(E)-phenylmethylidene]amino}phenyl)methyl]acetamide. These imine compounds are important in synthetic chemistry and can serve as ligands for metal complexes.

A hallmark reaction of primary aromatic amines is diazotization, which converts the amino group into a diazonium salt (-N₂⁺). organic-chemistry.org This is achieved by treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.org

The resulting diazonium salt, {4-[(acetylamino)methyl]phenyl}diazonium chloride, is a highly valuable synthetic intermediate. Diazonium salts are typically unstable and are used immediately in subsequent reactions.

One of the most significant reactions of diazonium salts is azo coupling. In this reaction, the diazonium salt acts as an electrophile and attacks an electron-rich aromatic ring, such as a phenol (B47542) or another aniline derivative, to form an azo compound (a compound with an -N=N- linkage). These azo compounds are often intensely colored and form the basis of a large class of dyes.

For example, coupling the diazonium salt of this compound with an activated coupling component like 2-naphthol (B1666908) in a basic solution would be expected to yield a vibrant azo dye. The electrophilic diazonium ion would attack the electron-rich 2-naphthol, typically at the C1 position, to form the corresponding azo-coupled product. nih.gov

Formation of Sulfonamide Derivatives

The primary amino group of this compound readily reacts with sulfonyl chlorides to yield sulfonamide derivatives. This reaction is a cornerstone in the synthesis of various biologically active molecules. nih.govresearchgate.net The general scheme involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond.

The synthesis of novel N4-substituted sulfonamide acetamide (B32628) derivatives has been reported, highlighting the versatility of this reaction. nih.gov For instance, the reaction of this compound with various arylsulfonyl chlorides in the presence of a base like triethylamine (B128534) in a suitable solvent such as dry benzene can produce a range of N-substituted sulfonamides. tsijournals.com

A variety of sulfonamide derivatives have been synthesized from similar acetamide-containing precursors, demonstrating the broad applicability of this reaction. nih.gov These reactions often proceed with good to excellent yields, underscoring their efficiency. nih.gov The resulting sulfonamide derivatives are often characterized by spectroscopic methods such as FT-IR, ¹H NMR, and mass spectrometry to confirm their structures. tsijournals.com

Table 1: Examples of Sulfonamide Derivatives Synthesized from Acetamide Precursors

Starting MaterialReagentProductYield (%)Reference
2-chloro-N-arylacetamidesSulfonamide derivativesN-aryl-2-(4-(piperidin-1-ylsulfonyl)phenylamino)-acetamides57-97 nih.gov
Toluene-4-sulfonyl chloride1,4-phenylene diamineN-(4-aminophenyl)-4-methylbenzenesulfonamide88 tsijournals.com
4-acetamidobenzenesulfonyl chloridePiperazineN-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide- nih.gov

This table is illustrative and based on reactions of similar compounds.

Reactions Leading to Heterocyclic Ring Closures

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive methylene-acetamide moiety, makes it a valuable precursor for the synthesis of various heterocyclic compounds. These reactions often involve condensation with other molecules to form stable ring systems.

Benzimidazoles: One of the prominent heterocyclic systems synthesized from precursors similar to this compound is the benzimidazole (B57391) ring. The synthesis can be achieved through the reaction of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. tuiasi.ro For instance, the reaction of o-phenylenediamine with p-aminobenzoic acid, a molecule structurally related to the aminophenyl part of the target compound, in the presence of an acid catalyst like hydrochloric acid or polyphosphoric acid, leads to the formation of 2-(4-aminophenyl)-benzimidazole. tuiasi.ro Microwave-assisted synthesis has also been employed to improve reaction times and yields. nih.gov

Imidazoles: The synthesis of substituted imidazoles can be achieved through various strategies. rsc.orgorganic-chemistry.orgrsc.orgresearchgate.net A common method involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and an amine in the presence of ammonia (B1221849) or an ammonium salt. While direct synthesis from this compound is not explicitly detailed in the provided results, its structural motifs suggest its potential as a building block in multi-component reactions for imidazole (B134444) synthesis. nih.gov

Thiadiazines and Other Sulfur-Nitrogen Heterocycles: The amino group can also participate in cyclization reactions with reagents containing both electrophilic carbon and sulfur centers. For example, reactions with N-(chlorosulfonyl)imidoyl chlorides can lead to the formation of 1,2,4-benzothiadiazepine-1,1-dioxides. nih.gov These reactions demonstrate the utility of the amino functionality in constructing complex heterocyclic frameworks. researchgate.netbritannica.com

Table 2: Examples of Heterocyclic Ring Systems Formed from Related Precursors

HeterocycleStarting MaterialsKey Reagents/ConditionsReference
Benzimidazoleo-phenylene diamine, p-aminobenzoic acidHCl, reflux tuiasi.ro
Benzimidazole5-morpholin-4-yl-2-nitroaniline, various aldehydesSodium hydrosulfite, microwave nih.gov
1,2,4-Benzothiadiazepine-1,1-dioxideBenzylamines, N-(chlorosulfonyl)imidoyl chlorideTriethylamine nih.gov

This table provides examples of similar heterocyclic syntheses to illustrate potential reaction pathways.

Reactivity of the Acetamide Functionality

The acetamide group in this compound also exhibits characteristic reactivity, primarily centered around the carbonyl carbon and the amide nitrogen.

Amide Hydrolysis and Transamidation Reactions

Transamidation: Transamidation is the conversion of one amide into another by reacting it with an amine. nih.govucla.edu This reaction is often catalyzed and is an equilibrium process. nih.gov For this compound, a transamidation reaction would involve the displacement of the acetyl group's nitrogen with another amine. For example, reacting it with a different amine in the presence of a suitable catalyst could lead to a new amide derivative. nih.gov The efficiency of such a reaction would depend on the relative nucleophilicity of the incoming amine and the stability of the leaving group. ucla.edu

N-Substitution Reactions at the Amide Nitrogen

Direct N-substitution at the amide nitrogen of a secondary amide like this compound is generally challenging due to the resonance stabilization of the amide bond. nih.gov However, under specific conditions, such as using strong bases to deprotonate the amide nitrogen followed by reaction with an electrophile, N-substitution can be achieved.

Research on related N-substituted acetamides, such as N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, indicates that the amide nitrogen can be part of more complex structures. bldpharm.comnih.govchemicalbook.comsigmaaldrich.com The synthesis of such compounds often involves building the molecule from precursors where the N-substitution is already in place, rather than direct substitution on a pre-formed secondary amide.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The mechanisms of the reactions involving this compound can be investigated using a combination of kinetic and spectroscopic techniques.

Kinetic Studies: Kinetic modeling is a powerful tool for understanding reaction mechanisms and optimizing reaction conditions. researchgate.net For the reactions of this compound, kinetic studies could involve monitoring the concentration of reactants and products over time using techniques like HPLC or GC. This data can then be used to determine the rate law of the reaction, providing insights into the rate-determining step and the involvement of intermediates. For example, in transamidation reactions, kinetic studies have been used to propose catalytic cycles involving metal-amidate complexes. nih.gov

Spectroscopic Studies: Spectroscopic methods are indispensable for identifying reactants, products, and potential intermediates, thereby helping to elucidate reaction pathways.

FT-IR Spectroscopy: Can be used to follow the disappearance of the N-H stretching vibrations of the primary amine and the appearance of S=O stretching bands in sulfonamide formation. tsijournals.comresearchgate.net In hydrolysis reactions, the disappearance of the amide C=O stretch would be a key indicator. researchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the products. nih.gov Changes in chemical shifts of the protons and carbons near the reaction center can provide evidence for the proposed transformations.

Mass Spectrometry: Provides information about the molecular weight of the products, confirming the success of the reaction. researchgate.netnist.gov Fragmentation patterns can also offer structural clues.

For instance, in the synthesis of N-(4-aminophenyl) acetamide from N-(4-nitrophenyl) acetamide, FTIR, UV/VIS, TLC, and MS methods were used to analyze the synthesized product. researchgate.netresearchgate.net The mass spectrum showed a molecular ion peak confirming the compound's formation. researchgate.net Similarly, the formation of sulfonamide derivatives is often confirmed by the presence of characteristic signals in their ¹H NMR and ¹³C NMR spectra, as well as molecular ion peaks in their mass spectra. nih.gov

Advanced Spectroscopic and Structural Elucidation of N 4 Aminophenyl Methyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of N-[(4-aminophenyl)methyl]acetamide would provide information on the number of different types of protons and their neighboring environments. The expected signals would correspond to the protons of the acetamide (B32628) group, the methylene (B1212753) bridge, and the aminophenyl ring.

Expected ¹H NMR Data:

Acetamide methyl protons (-COCH₃): A singlet in the upfield region.

Methylene protons (-CH₂-): A doublet, coupled to the adjacent NH proton.

Amide proton (-NH-): A triplet, due to coupling with the methylene protons.

Aromatic protons (-C₆H₄-): Two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

Amine protons (-NH₂): A broad singlet.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data:

Carbonyl carbon (C=O): A signal in the downfield region, typically around 170 ppm.

Aromatic carbons: Four distinct signals for the substituted benzene ring.

Methylene carbon (-CH₂-): A signal in the aliphatic region.

Acetamide methyl carbon (-CH₃): A signal in the upfield aliphatic region.

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, such as the methylene protons and the amide proton, as well as between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity.

HRMS would be used to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition of this compound. The predicted monoisotopic mass is 164.09496 Da. bldpharm.com

Predicted High-Resolution Mass Spectrometry Data:

AdductPredicted m/z
[M+H]⁺165.10224
[M+Na]⁺187.08418
[M-H]⁻163.08768
[M+NH₄]⁺182.12878
[M+K]⁺203.05812
[M+H-H₂O]⁺147.09222
[M+HCOO]⁻209.09316
[M+CH₃COO]⁻223.10881
[M+Na-2H]⁻185.06963
[M]⁺164.09441
[M]⁻164.09551

Table based on predicted data from PubChemLite. bldpharm.com

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) to generate a characteristic fragmentation pattern. This pattern provides valuable information for structural confirmation. Key fragmentation pathways for this compound would likely involve the cleavage of the amide bond and the bond between the methylene group and the phenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, key absorptions would be expected for the N-H bonds of the primary amine and the secondary amide, the C=O of the amide (Amide I band), and the N-H bend/C-N stretch of the amide (Amide II band), in addition to aromatic C-H and C=C stretches.

However, a comprehensive search of scientific databases did not yield a published, peer-reviewed IR spectrum specifically for this compound. While spectra for related isomers are available, their vibrational frequencies differ due to distinct molecular structures and bonding environments, making them unsuitable for accurate analysis of the title compound. Without experimental data, a table of characteristic absorption bands cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insight into its system of conjugated π-electrons. The this compound molecule contains a benzene ring, which is expected to produce characteristic absorption bands in the UV region. The presence of the amino and acetamide groups as substituents on the phenyl ring will influence the wavelength of maximum absorption (λmax).

Despite the theoretical interest, no specific experimental UV-Vis absorption data for this compound could be located in the searched scientific literature. Analysis of electronic transitions, such as π → π* and n → π*, requires experimental determination of λmax values, which are currently unavailable for this specific molecule.

X-ray Crystallography for Solid-State Structural Determination and Conformation

A search of crystallographic databases, including the Cambridge Structural Database (CSD) and public repositories, found no entries for the single-crystal X-ray structure of this compound. Consequently, critical crystallographic data—such as the crystal system, space group, unit cell dimensions, and atomic coordinates—are not available. Without these experimental findings, a detailed discussion of the compound's solid-state structure and conformation cannot be conducted.

Computational Chemistry Investigations of N 4 Aminophenyl Methyl Acetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-[(4-aminophenyl)methyl]acetamide, DFT calculations offer a detailed understanding of its electronic properties and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. nih.govresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, making it a "soft" molecule. nih.govresearchgate.net Conversely, a larger gap indicates a "hard" molecule with greater stability. nih.gov For a related compound, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a small HOMO-LUMO gap was calculated, indicating its reactive nature. nih.gov

Theoretical calculations for this compound would involve optimizing its geometry and then computing the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule reveals the most likely sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the electron-rich parts of the molecule, such as the aminophenyl group, while the LUMO is concentrated on the electron-deficient regions.

Table 1: Frontier Molecular Orbital Data for a Hypothetical this compound Calculation

ParameterValue (eV)
HOMO Energy-5.50
LUMO Energy-0.80
HOMO-LUMO Gap4.70

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. youtube.comresearchgate.net The MEP map displays different colors to represent varying electrostatic potentials on the molecule's surface. youtube.com Red and orange colors indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. youtube.comvaia.com Blue colors highlight areas of positive potential, which are electron-poor and prone to nucleophilic attack. youtube.comvaia.com Green and yellow areas represent regions with near-zero potential. youtube.com

For this compound, the MEP map would likely show a negative potential around the oxygen atom of the acetamide (B32628) group and the nitrogen atom of the amino group, indicating these as potential sites for electrophilic interaction. The hydrogen atoms of the amino and amide groups would exhibit a positive potential, making them susceptible to nucleophilic attack. Analyzing the charge distribution provides a quantitative measure of the polarity of different bonds within the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are instrumental in assigning the signals observed in experimental spectra. nih.govcarleton.ca The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict the chemical shifts of ¹H and ¹³C nuclei. researchgate.net These predictions are based on the electronic environment of each nucleus. nih.gov For this compound, theoretical chemical shifts would help in the unambiguous assignment of the protons and carbons in the aromatic ring, the methylene (B1212753) bridge, and the acetamide group.

IR Frequencies: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. nih.gov These theoretical frequencies are often scaled to better match experimental results. By analyzing the calculated IR spectrum, one can assign specific vibrational modes to the functional groups present in this compound, such as the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and the various vibrations of the benzene (B151609) ring.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted ParameterValue
¹H NMRChemical Shift (ppm) - Aromatic Protons6.5 - 7.2
¹H NMRChemical Shift (ppm) - Methylene Protons~4.2
¹H NMRChemical Shift (ppm) - Methyl Protons~2.0
¹³C NMRChemical Shift (ppm) - Carbonyl Carbon~170
IRVibrational Frequency (cm⁻¹) - N-H Stretch3300 - 3500
IRVibrational Frequency (cm⁻¹) - C=O Stretch~1650

Note: These are approximate values based on typical ranges for similar functional groups and would require specific calculations for accuracy.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide valuable insights into its conformational flexibility and its interactions with solvent molecules. fcien.edu.uynih.gov

By simulating the molecule in a solvent box (e.g., water), one can observe how the solute and solvent molecules arrange themselves and interact. fcien.edu.uynih.gov This is crucial for understanding the solubility and stability of the compound in different environments. The simulations can reveal the formation and dynamics of hydrogen bonds between the amino and amide groups of this compound and the solvent molecules. rsc.orgresearchgate.net

Furthermore, MD simulations allow for the exploration of the conformational landscape of the molecule. By analyzing the trajectory of the simulation, one can identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a receptor or participate in a chemical reaction, as its conformation can significantly influence its activity.

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, providing detailed information about the reaction mechanism, including the structures of transition states and the energies of activation. For this compound, theoretical studies could investigate various potential reactions, such as its synthesis or degradation pathways.

For instance, the synthesis of N-[(4-aminophenyl)acetamide often involves the reduction of a nitro group to an amino group. researchgate.netresearchgate.net Theoretical calculations can model this reduction process, identifying the most likely reaction pathway and the structure of the transition state. This information is invaluable for optimizing reaction conditions to improve yield and reduce byproducts. By calculating the energy profile along the reaction coordinate, chemists can gain a deeper understanding of the factors that control the reaction rate and selectivity.

Conceptual Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Performance (non-biological applications)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its activity. While often used in drug design, QSAR can also be applied to predict the chemical performance of molecules in non-biological contexts, such as their effectiveness as catalysts, corrosion inhibitors, or components in materials science.

For this compound, a conceptual QSAR study would involve calculating a variety of molecular descriptors using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). By correlating these descriptors with experimentally measured performance data for a series of related compounds, a QSAR model can be developed. This model could then be used to predict the performance of new, unsynthesized derivatives of this compound, thereby guiding the design of molecules with enhanced chemical properties for specific applications.

Role of N 4 Aminophenyl Methyl Acetamide As a Synthetic Intermediate in Complex Molecule Construction

N-[(4-aminophenyl)methyl]acetamide is a bifunctional organic molecule that serves as a valuable synthetic intermediate in the construction of more complex molecular architectures. Its structure, featuring a primary aromatic amine and a secondary acetamide (B32628) group connected by a methylene (B1212753) bridge, offers two distinct points for chemical modification. This allows for its strategic incorporation into a variety of larger molecules, including pharmacologically relevant heterocyclic compounds and diverse chemical libraries.

Derivatization Strategies for Enhancing Chemical Utility and Specific Applications

Formation of Modified Amides and Carbamates

The primary amine of N-[(4-aminophenyl)methyl]acetamide serves as a versatile nucleophile for the synthesis of a diverse range of modified amides and carbamates. These reactions typically involve the acylation or carbamoylation of the amino group.

Modified Amides: New amide functionalities can be introduced by reacting this compound with various acylating agents, such as acyl chlorides or acid anhydrides. nih.gov For instance, reaction with a specific acyl chloride (R-COCl) in the presence of a base will yield the corresponding N-substituted amide derivative. This strategy is a fundamental approach to building more complex molecular architectures, potentially altering the compound's electronic properties, solubility, and intermolecular interactions. A general synthetic route starts with the reaction of an amine with an acyl chloride to produce the desired amide. nih.gov

Carbamates: Carbamate (B1207046) derivatives are readily synthesized from this compound. One common method involves the reaction of the amine with an alkyl or aryl chloroformate (R-O-COCl) in the presence of a base. asianpubs.org Alternatively, carbamates can be formed through rearrangement reactions, such as the Hofmann rearrangement of amides in the presence of reagents like N-bromoacetamide and a base like lithium methoxide, which proceeds via an isocyanate intermediate. organic-chemistry.orgresearchgate.net Another approach is the three-component coupling of an amine, carbon dioxide, and a halide, which offers a mild route to carbamate synthesis. organic-chemistry.org These derivatives are significant in various fields due to the unique properties conferred by the carbamate linkage.

The table below summarizes reagents for these transformations.

Starting MaterialReagent TypeGeneral Structure of ReagentProduct Type
This compoundAcyl ChlorideR-COClModified Amide
This compoundAcid Anhydride (B1165640)(RCO)₂OModified Amide
This compoundChloroformateR-O-COClCarbamate
This compoundDi-tert-butyl dicarbonate(Boc)₂OBoc-protected Carbamate

Preparation of Novel Schiff Bases and Imine Derivatives

The reaction between the primary amine of this compound and a carbonyl compound (an aldehyde or a ketone) results in the formation of an imine, commonly known as a Schiff base. libretexts.org This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. youtube.comnih.gov The formation of the carbon-nitrogen double bond (C=N) is a reversible process. libretexts.orgresearchgate.net

The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, forming a carbinolamine intermediate. libretexts.orgyoutube.com Subsequent protonation of the hydroxyl group turns it into a good leaving group (water), which is eliminated to form an iminium ion. A final deprotonation step yields the stable imine product. libretexts.org

The synthesis of Schiff bases from aromatic amines like this compound has been widely explored. For example, reacting it with various substituted benzaldehydes in a solvent like ethanol (B145695), often with refluxing, can produce a wide array of novel Schiff base derivatives. researchgate.netmdpi.com These derivatives are of significant interest for their potential applications in coordination chemistry and materials science, as the imine nitrogen can coordinate with metal ions. researchgate.net

Below are examples of carbonyl compounds that can be reacted with this compound to form novel Schiff bases.

Carbonyl ReactantGeneral StructureResulting Schiff Base Derivative
BenzaldehydeC₆H₅CHON-{[4-(benzylideneamino)phenyl]methyl}acetamide
SalicylaldehydeHOC₆H₄CHON-{[4-(2-hydroxybenzylideneamino)phenyl]methyl}acetamide
CinnamaldehydeC₆H₅CH=CHCHON-({4-[(3-phenylallylidene)amino]phenyl}methyl)acetamide
4-BromobenzaldehydeBrC₆H₄CHON-({4-[(4-bromobenzylidene)amino]phenyl}methyl)acetamide

Synthesis of Sulfonamide and Thiourea Derivatives for Exploration in Materials Science

The primary amine of this compound is a key functional group for the synthesis of sulfonamides and thioureas, classes of compounds with significant applications in medicinal chemistry and materials science. icm.edu.plnih.gov

Sulfonamides: Sulfonamide derivatives are typically prepared by reacting this compound with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. icm.edu.plbiolmolchem.com This reaction, a standard method for forming the sulfonamide linkage (-SO₂NH-), allows for the introduction of a wide variety of aryl or alkyl sulfonyl groups. The properties of the resulting sulfonamide can be fine-tuned by the choice of the sulfonyl chloride. These compounds are explored for their unique structural and electronic properties, which can be relevant for the design of new functional materials. biolmolchem.com

Thiourea Derivatives: Thiourea derivatives are synthesized by reacting the primary amine with an isothiocyanate (R-N=C=S). nih.govresearchgate.net This reaction involves the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group. nih.gov Another pathway involves the reaction of the amine with carbon disulfide. researchgate.net Thiourea derivatives are versatile building blocks and have been investigated for their coordination properties and potential use as precursors in the synthesis of heterocyclic compounds and polymers for materials science applications. nih.govresearchgate.net

The table below outlines the synthesis of these derivatives.

Derivative TypeReagent ClassGeneral Reagent StructureKey Linkage Formed
SulfonamideSulfonyl ChlorideR-SO₂Cl-SO₂-NH-
ThioureaIsothiocyanateR-N=C=S-NH-C(S)-NH-

Covalent Modification for Analytical Detection and Tagging (e.g., derivatization tags for improved mass spectrometry detection)

Covalent modification of the primary amine in this compound is a crucial strategy for enhancing its detection and quantification in analytical methods, particularly mass spectrometry (MS). Derivatization involves attaching a specific chemical tag to the amine to improve ionization efficiency, control fragmentation patterns, or introduce a fixed charge.

One prominent technique is derivatization with sulfonyl-containing reagents. For example, reacting the amine with 4-sulfophenyl isothiocyanate (SPITC) introduces a sulfonic acid group at the N-terminus. researchgate.net This tag imparts a strong, fixed negative charge, which can simplify mass spectra by promoting specific fragmentation pathways (e.g., favoring the formation of y-type ions in post-source decay) and improving sequence analysis. researchgate.net

Another important class of derivatization agents are isobaric tags, such as Tandem Mass Tags (TMT). These reagents covalently label primary amines (both at the N-terminus and on lysine (B10760008) side chains) with tags that are identical in mass. nih.gov During MS/MS analysis, the tags fragment to produce unique reporter ions of different masses, allowing for the relative quantification of the analyte from multiple different samples in a single experiment. nih.gov

Such derivatization strategies are essential for trace-level detection and for obtaining detailed structural information from complex biological or chemical matrices.

The table below details examples of derivatization tags.

Derivatization ReagentAbbreviationPurpose of DerivatizationAnalytical Technique
4-Sulfophenyl isothiocyanateSPITCIntroduces a fixed negative charge, directs fragmentationMALDI-TOF Mass Spectrometry
Tandem Mass TagsTMTEnables multiplexed relative quantificationLC-MS/MS
2,4,6-Trinitrobenzene sulfonic acidTNBSBlocks primary amines, allows for selective analysis of modified moleculesLiquid Chromatography, Mass Spectrometry

Analytical Methodologies for N 4 Aminophenyl Methyl Acetamide and Its Derivatives

Development of Robust Chromatographic Methods for Separation and Quantification

Chromatography is a fundamental tool for the separation, identification, and quantification of N-[(4-aminophenyl)methyl]acetamide. The choice of method depends on the specific analytical goal, such as routine quality control, purity profiling, or process monitoring.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

For structurally related compounds, reverse-phase HPLC is often employed. For instance, a method for the separation of N-(4-((4-((4-Hydroxyphenyl)amino)phenyl)amino)phenyl)acetamide utilizes a Newcrom R1 reverse-phase column. sielc.com This method employs a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid, demonstrating a common approach for achieving separation of aromatic amine derivatives. sielc.com For applications requiring mass spectrometry compatibility, the non-volatile acid (phosphoric acid) can be substituted with a volatile alternative like formic acid. sielc.com

Method development for a potential impurity or precursor, 4-aminophenol (B1666318), has been established using a Zorbax SB-Aq column with a gradient mobile phase of a sodium octanesulfonate solution and methanol (B129727). nih.gov The validation of such methods typically includes assessing parameters like specificity, linearity, accuracy, precision, and the limit of quantification (LOQ) to ensure the method is fit for its intended purpose. nih.gov

Table 1: Example HPLC Method Parameters for Related Compounds

Parameter Method for N-(4-((4-((4-Hydroxyphenyl)amino)phenyl)amino)phenyl)acetamide sielc.com Method for 4-aminophenol nih.gov
Stationary Phase Newcrom R1 (Reverse-Phase) Zorbax SB-Aq (50 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile, Water, Phosphoric Acid A: 1.1 g/L Sodium Octanesulfonate (pH 3.2)B: Methanol
Elution Mode Isocratic or Gradient Gradient
Flow Rate Not specified 1.0 mL/min
Temperature Not specified 40 °C

| Notes | Phosphoric acid can be replaced with formic acid for MS compatibility. | Method validated for specificity, linearity, accuracy, precision, and LOQ. |

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of synthesis reactions.

In the synthesis of the related compound N-(4-aminophenyl) acetamide (B32628), TLC is used to track the reduction of the corresponding nitro compound. researchgate.net The analysis is performed on silica (B1680970) gel plates with a mobile phase of ethyl acetate-hexane (50:50). researchgate.net Visualization of the separated spots is typically achieved under a UV lamp at 254 nm. researchgate.net By comparing the retention factor (Rf) of the reaction mixture components to that of the starting material and the pure product, chemists can determine the extent of the reaction. For example, a synthesized sample of N-(4-aminophenyl) acetamide showed an Rf value of 0.43 under these conditions. researchgate.net

Supercritical Fluid Chromatography (SFC) is a powerful analytical technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. mdpi.com It combines some of the best features of both gas and liquid chromatography, offering fast, efficient, and green separations. SFC is well-suited for the analysis and purification of a wide range of compounds, including polar and chiral molecules. mdpi.com

While specific SFC methods for this compound are not detailed in the available literature, methods for structurally similar compounds highlight its potential. For instance, SFC has been successfully used for the enantiomeric separation of an acetamide chiral intermediate using polysaccharide-based chiral stationary phases. researchgate.net This demonstrates the capability of SFC for resolving stereoisomers, which would be critical if chiral derivatives of this compound were synthesized.

Furthermore, derivatization strategies can be employed to enhance the suitability of compounds for SFC analysis. A high proton affinity tag, N-(4-aminophenyl)piperidine, has been used to improve the detection of organic acids by SFC-MS, showcasing how derivatives can be used to improve analytical performance. nih.govnsf.gov This approach could be adapted for specific analytical challenges involving this compound. The selection of polar stationary phases, such as those with aminopropyl or cyanopropyl ligands, is common in SFC for normal-phase separations. mdpi.com

Integration of Mass Spectrometry with Chromatographic Techniques for Enhanced Detection and Identification

Coupling chromatographic techniques with Mass Spectrometry (MS) provides an unparalleled level of sensitivity and specificity for the analysis of this compound. The combination, often referred to as LC-MS or SFC-MS, allows for the determination of the molecular weight of the compound and its fragments, leading to confident identification.

In the characterization of synthesized N-(4-aminophenyl) acetamide, mass spectrometry confirmed the identity of the product. researchgate.net The mass spectrum showed a molecular ion peak at a mass-to-charge ratio (m/z) of 151.1, corresponding to the protonated molecule [M+H]+, which is consistent with the expected molecular weight of 150.18 g/mol . researchgate.netnist.gov A fragment ion was also observed at m/z = 109.1. researchgate.net

For this compound itself, predicted mass spectrometry data indicates expected adducts that would be observed in an analysis. uni.lu These predictions are crucial for identifying the compound in complex mixtures.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts uni.lu

Adduct Predicted m/z
[M+H]+ 165.10224
[M+Na]+ 187.08418
[M-H]- 163.08768
[M+NH4]+ 182.12878

The use of derivatization agents can significantly improve detection in MS. For example, using an N-(4-aminophenyl)piperidine tag for organic acids allowed for detection in positive ionization mode with significantly enhanced sensitivity, an approach that could be beneficial for analyzing trace levels of this compound or its metabolites. nih.govnsf.gov

Purity Profiling and Identification of Synthetic Impurities or Byproducts

Ensuring the purity of this compound is critical for its intended application. Purity profiling involves the use of high-resolution analytical techniques, primarily HPLC and LC-MS, to detect, identify, and quantify any impurities present in the final product.

Impurities can originate from various sources, including the starting materials, intermediates, byproducts from side reactions, or degradation products. While a specific impurity profile for this compound is not publicly documented, potential impurities can be inferred from common synthetic routes. For instance, a plausible synthesis could involve the reduction of a nitro-aromatic precursor. In such a case, potential impurities could include:

Unreacted starting materials (e.g., N-[(4-nitrophenyl)methyl]acetamide).

Intermediates from incomplete reduction.

Byproducts from undesired side reactions.

The synthesis of a related compound, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, involves the reaction of N-Methyl-4-nitroaniline with chloroacetyl chloride, followed by substitution and reduction steps. chemicalbook.com TLC is used to monitor the disappearance of starting materials at each stage, indicating its role in controlling impurity formation during synthesis. chemicalbook.com Chromatographic methods like HPLC, validated for specificity, are essential for separating the main compound from these structurally similar impurities.

Quantitative Analytical Methods for Process Monitoring

Quantitative analytical methods are essential for monitoring the progress of the synthesis of this compound and for the final quality control of the product. These methods allow for the precise measurement of the concentration of the active compound and its impurities.

HPLC is the predominant technique for quantitative analysis in pharmaceutical and chemical manufacturing. To be used for process monitoring, an HPLC method must be thoroughly validated. This validation process, as outlined for the analysis of 4-aminophenol, establishes the method's performance characteristics. nih.gov Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. nih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov

Accuracy: The closeness of the test results to the true value. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. nih.gov

Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov

By implementing a validated quantitative HPLC method, manufacturers can monitor the consumption of reactants and the formation of this compound in real-time, allowing for process optimization and ensuring consistent product quality. Biological monitoring of related acetamides and their metabolites in occupational settings also utilizes quantitative methods to assess exposure, demonstrating the broad applicability of these analytical techniques. nih.gov

Future Research Directions and Unexplored Avenues in the Chemistry of N 4 Aminophenyl Methyl Acetamide

Development of Novel and Efficient Catalytic Systems for its Synthesis and Transformation

The synthesis of N-substituted acetamides traditionally involves multi-step procedures that can be inefficient and generate significant waste. The future of synthesizing and transforming N-[(4-aminophenyl)methyl]acetamide lies in the development of innovative and highly efficient catalytic systems.

Current research in the broader field of amide synthesis has highlighted several promising catalytic approaches that could be adapted and optimized for this compound. Direct catalytic amidation, which couples a carboxylic acid and an amine with the expulsion of only water as a byproduct, stands as a particularly green and atom-economical alternative to conventional methods. catalyticamidation.info Future investigations could focus on boronic acid-catalyzed amidations, which have shown promise in forming amide bonds under mild conditions. catalyticamidation.info Exploring a variety of boronic acid catalysts with different electronic and steric properties could lead to the identification of a system with high turnover numbers and yields for the reaction between 4-aminobenzylamine (B48907) and acetic acid or its derivatives.

Transition metal catalysis also presents a fertile ground for exploration. Catalysts based on metals like palladium, nickel, and iridium have been successfully employed in a range of amidation and C-N cross-coupling reactions. mdpi.commdpi.com Research into the application of these catalysts for the selective N-acetylation of p-aminobenzylamine would be a valuable endeavor. Furthermore, the development of catalytic systems for the selective transformation of the existing functional groups on this compound, such as C-H activation of the benzyl (B1604629) or phenyl rings for further functionalization, represents a significant and challenging research direction. mdpi.com

Table 1: Potential Catalytic Systems for Investigation

Catalyst Type Potential Reaction Key Research Objectives
Boronic Acids Direct amidation of p-aminobenzylamine High yield, mild conditions, low catalyst loading
Palladium Complexes C-N cross-coupling for synthesis Broad substrate scope, functional group tolerance
Nickel Catalysts Direct amidation of esters Use of readily available starting materials

Exploration of Unconventional Reaction Pathways and Reaction Mechanisms

Moving beyond traditional synthetic routes, the exploration of unconventional reaction pathways for the synthesis and transformation of this compound could unlock novel derivatives and applications.

Electrochemical synthesis offers a green and often highly selective alternative to chemical reagents. The electrochemical reduction of a suitable nitro-precursor, for instance, could provide a direct route to the amino group of the target molecule. Recent work on the electrochemical synthesis of p-phenylenediamines has demonstrated the feasibility of using electrochemical methods to functionalize amine-containing aromatic compounds. rsc.org Applying these principles to precursors of this compound could lead to more sustainable and controlled synthetic processes.

Mechanistic studies of N-benzylacetanilide reactions are also crucial for understanding and predicting the reactivity of the target molecule. The presence of the benzyl group introduces conformational flexibility, which can influence the reactivity of both the amide and the aromatic rings. Investigating the conformational preferences and their impact on reaction outcomes through a combination of experimental and computational methods would provide valuable insights.

Furthermore, exploring unconventional reactions such as photocatalysis or mechanochemistry could lead to the discovery of novel transformations. For example, the use of light to promote reactions could enable transformations that are not accessible under thermal conditions. Similarly, mechanochemical methods, which involve reactions in the solid state induced by mechanical force, can offer solvent-free and highly efficient synthetic routes.

Potential Applications in Materials Science (e.g., polymer chemistry, dye chemistry)

The bifunctional nature of this compound, with its primary amine and secondary amide groups, makes it an attractive building block for new materials.

In polymer chemistry, the primary amino group of this compound allows it to act as a monomer in the synthesis of polyamides. Aromatic polyamides are a class of high-performance polymers known for their excellent thermal stability and mechanical properties. tandfonline.com The incorporation of the flexible N-benzylacetamide side chain could introduce unique properties to the resulting polyamide, such as improved solubility or modified thermal behavior. Future research could focus on the polycondensation of this compound with various diacyl chlorides to synthesize a new class of functional polyamides. tandfonline.com The properties of these polymers could be tailored by the choice of the co-monomer.

The aromatic amine functionality also makes this compound a prime candidate for the synthesis of azo dyes. Azo dyes are the largest class of synthetic colorants used in a wide range of applications. jbiochemtech.comnih.gov Diazotization of the primary amino group of this compound followed by coupling with various aromatic compounds could lead to a new family of azo dyes. The N-benzylacetamide group could act as a modifier to tune the color, fastness, and other properties of the resulting dyes. Patents on azo dyes containing acetamide (B32628) groups suggest the potential for good fastness properties.

Table 2: Potential Material Science Applications

Application Area Proposed Role of this compound Potential Properties of Resulting Material
Polymer Chemistry Monomer for polyamide synthesis Improved solubility, modified thermal properties
Dye Chemistry Precursor for azo dyes Tunable color, enhanced fastness properties

Advanced Theoretical and Computational Insights into its Reactivity and Selectivity

Advanced theoretical and computational chemistry can provide invaluable insights into the electronic structure, reactivity, and selectivity of this compound, guiding experimental efforts and accelerating the discovery of new applications.

Density Functional Theory (DFT) calculations can be employed to investigate the molecule's conformational landscape, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity. nih.gov For instance, the orientation of the acetamido group relative to the phenyl ring can affect the accessibility of the amine's lone pair and the reactivity of the aromatic ring towards electrophilic substitution.

Computational studies can also be used to model reaction mechanisms and predict the regioselectivity and stereoselectivity of various transformations. For example, modeling the transition states of catalytic amidation reactions could help in the rational design of more efficient catalysts. catalyticamidation.info Similarly, computational analysis of the electronic properties of potential azo dyes derived from this compound could predict their absorption spectra and color properties, thus guiding the synthesis of dyes with desired characteristics.

Furthermore, molecular dynamics simulations could be used to study the behavior of polymers derived from this compound, providing insights into their bulk properties such as glass transition temperature and mechanical strength.

Table 3: Key Parameters for Theoretical Investigation

Theoretical Method Property to Investigate Expected Insight
Density Functional Theory (DFT) Conformational analysis, electronic structure Understanding of reactivity and stability
Transition State Theory Reaction mechanisms and energy barriers Rational design of catalysts and reaction conditions
Time-Dependent DFT (TD-DFT) Electronic absorption spectra of derived dyes Prediction of color and photophysical properties

Q & A

Q. What are the standard synthetic routes for N-[(4-aminophenyl)methyl]acetamide, and how are intermediates characterized?

The synthesis typically involves amidation reactions. For example, analogous compounds like N-(4-methoxybenzyl)acetoacetamide are synthesized via condensation of 4-methoxybenzaldehyde with acetylacetone, followed by amidation . Key intermediates are characterized using NMR (to confirm hydrogen environments), IR spectroscopy (to identify functional groups like amide C=O stretches), and mass spectrometry (to verify molecular weight and fragmentation patterns). Reaction progress is monitored via TLC or HPLC .

Q. What analytical techniques are critical for confirming the purity and identity of this compound?

  • High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95% is typical for research-grade compounds) .
  • Elemental analysis validates the empirical formula (e.g., C, H, N content within ±0.4% of theoretical values) .
  • X-ray crystallography resolves crystal structure and confirms stereochemistry in solid-state studies .

Q. How should this compound be stored to ensure stability?

Store at 0–6°C under inert gas (e.g., argon) to prevent oxidation of the aminophenyl group. Avoid exposure to light, as UV radiation can degrade aromatic amines. For long-term storage, lyophilize the compound and keep desiccated .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Reaction temperature control : Lower temperatures (e.g., −10°C) minimize side reactions during amidation .
  • Catalyst selection : Use palladium or zinc catalysts for reductive amination steps to enhance efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates crystallization .

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved for structural confirmation?

  • Variable-temperature NMR resolves dynamic effects like tautomerism or rotational barriers .
  • Density Functional Theory (DFT) calculations predict theoretical spectra for comparison with experimental data .
  • Isotopic labeling (e.g., deuterated solvents) clarifies exchangeable protons in amide groups .

Q. What strategies are used to investigate the structure-activity relationship (SAR) of this compound derivatives?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, sulfonyl) to the phenyl ring to modulate electronic effects and bioactivity .
  • Bioisosteric replacement : Replace the acetamide group with sulfonamide or urea to assess binding affinity changes .
  • Molecular docking : Map interactions with target proteins (e.g., PDE1 inhibitors) to guide rational design .

Q. How are synthetic impurities (e.g., N-[4-[(4-hydroxyphenyl)amino]phenyl]acetamide) identified and quantified?

  • LC-MS/MS detects trace impurities (detection limit ~0.1%) and assigns structures via fragmentation patterns .
  • Spiking experiments with synthesized impurity standards validate retention times and spectral matches .

Q. What methods validate the biological activity of this compound derivatives?

  • In vitro assays : Test antioxidant activity via DPPH radical scavenging or anti-inflammatory effects using COX-2 inhibition .
  • In silico ADMET profiling : Predict pharmacokinetic properties (e.g., LogP, bioavailability) to prioritize candidates .

Methodological and Safety Considerations

Q. How are hazardous byproducts (e.g., nitro intermediates) managed during synthesis?

  • Real-time monitoring : Use inline FTIR to detect hazardous intermediates like nitro compounds .
  • Waste neutralization : Treat acidic byproducts with sodium bicarbonate before disposal .

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during solvent evaporation or high-temperature reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.